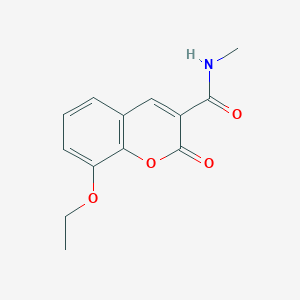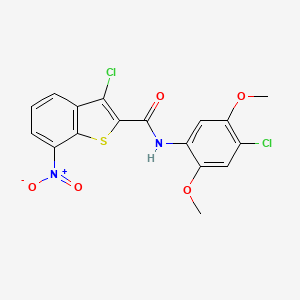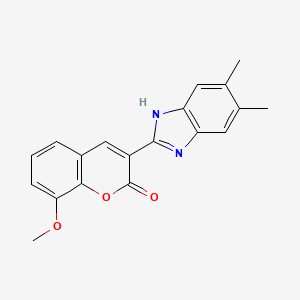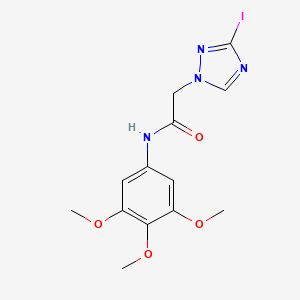
8-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-エトキシ-N-メチル-2-オキソ-2H-クロメン-3-カルボキサミドは、クロメンファミリーに属する合成有機化合物です。クロメンは多様な生物活性を有しており、その治療の可能性について広く研究されています。
2. 製法
合成経路と反応条件: 8-エトキシ-N-メチル-2-オキソ-2H-クロメン-3-カルボキサミドの合成は、一般的に以下の手順を伴います。
出発物質: 合成は、8-エトキシ-2-オキソ-2H-クロメン-3-カルボン酸の調製から始まります。
アミド化反応: 次に、カルボン酸は適切な条件下でN-メチルアミンと反応させることにより、対応するアミドに変換されます。この手順では、多くの場合、N,N'-ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤を使用して、アミド結合の形成を促進する必要があります。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製し、目的の化合物を高純度で得ます。
工業生産方法: 8-エトキシ-N-メチル-2-オキソ-2H-クロメン-3-カルボキサミドの工業生産では、上記の合成経路を最適化して、収率を高め、生産コストを削減することがあります。これには、連続フロー反応器、自動合成プラットフォーム、スケーラブルな精製方法の使用が含まれる可能性があります。
反応の種類:
酸化: この化合物は、特にエトキシ基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成する可能性があります。
還元: 還元反応は、クロメン環のカルボニル基を標的にし、潜在的にそれをヒドロキシル基に変換することができます。
置換: エトキシ基は、求核置換反応により他の官能基で置換される可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件下で使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤を、適切な触媒の存在下または塩基性条件下で使用できます。
主要な生成物:
酸化: 8-エトキシ-2-オキソ-2H-クロメン-3-カルボン酸の生成。
還元: 8-エトキシ-2-ヒドロキシ-2H-クロメン-3-カルボキサミドの生成。
置換: 使用した求核剤に応じて、さまざまな置換クロメン誘導体の生成。
4. 科学研究での用途
8-エトキシ-N-メチル-2-オキソ-2H-クロメン-3-カルボキサミドは、いくつかの科学研究での用途があります。
医薬品化学: 抗炎症剤、抗がん剤、抗菌剤としての可能性が研究されています。
生物学研究: この化合物は、その治療効果に関与する生体経路と分子標的を調査するために使用されます。
産業用途: 他の生物活性化合物や医薬品の合成の中間体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to its corresponding amide by reacting with N-methylamine under suitable conditions. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Formation of 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid.
Reduction: Formation of 8-ethoxy-2-hydroxy-2H-chromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives depending on the nucleophile used.
科学的研究の応用
8-Ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its therapeutic effects.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
作用機序
8-エトキシ-N-メチル-2-オキソ-2H-クロメン-3-カルボキサミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。
分子標的: この化合物は、炎症性および癌性経路に関与する酵素または受容体を標的にする可能性があります。
関与する経路: NF-κB経路などのシグナル伝達経路を調節して抗炎症効果をもたらしたり、カスパーゼの活性化を介して癌細胞のアポトーシスを誘導したりできます。
類似化合物:
- 8-メトキシ-2-オキソ-2H-クロメン-3-カルボン酸
- 8-メトキシ-2-オキソ-2H-クロメン-3-カルボキサミド
- 7-(ジエチルアミノ)-2-オキソ-2H-クロメン-3-カルボン酸
比較:
- 構造の違い: エトキシ、メトキシ、またはジエチルアミノ基などのさまざまな置換基の存在は、化合物の特性と生物活性を大幅に変更する可能性があります。
類似化合物との比較
- 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid
- 8-Methoxy-2-oxo-2H-chromene-3-carboxamide
- 7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid
Comparison:
- Structural Differences: The presence of different substituents such as ethoxy, methoxy, or diethylamino groups can significantly alter the compound’s properties and biological activities.
- Unique Features: 8-Ethoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of ethoxy and N-methyl groups, which may confer distinct pharmacological properties compared to its analogs.
特性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC名 |
8-ethoxy-N-methyl-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C13H13NO4/c1-3-17-10-6-4-5-8-7-9(12(15)14-2)13(16)18-11(8)10/h4-7H,3H2,1-2H3,(H,14,15) |
InChIキー |
LIOHDVSEBSMJCP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11485622.png)

![ethyl 2-[(4-butoxyphenyl)amino]-3,3,3-trifluoro-N-(3-methylbutanoyl)alaninate](/img/structure/B11485632.png)
![7-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-4,5,6-trimethoxy-2-benzofuran-1(3H)-one](/img/structure/B11485633.png)
![4-(1,3-benzodioxol-5-yl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11485636.png)


![N-(2-{[4-(diethylamino)phenyl]carbamoyl}phenyl)pyridine-3-carboxamide](/img/structure/B11485649.png)
![Ethyl 1-{5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carbonyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B11485653.png)
![Ethyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11485657.png)

![2-(4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11485674.png)
![4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11485681.png)

